molecular formula C5H4Br2N2 B596658 2,5-Dibromo-4-methylpyrimidine CAS No. 171408-73-4

2,5-Dibromo-4-methylpyrimidine

Cat. No. B596658
M. Wt: 251.909
InChI Key: IRPNRIMHCGWJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-methylpyrimidine is a chemical compound with the molecular formula C5H4Br2N2 . It has an average mass of 250.919 Da and a monoisotopic mass of 248.878860 Da . It is also known by other names such as 2,5-Dibrom-4-methylpyridin in German, 2,5-Dibromo-4-méthylpyridine in French, and Pyridine, 2,5-dibromo-4-methyl- in ACD/Index Name .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-4-methylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has two bromine atoms and one methyl group attached to this ring .


Physical And Chemical Properties Analysis

2,5-Dibromo-4-methylpyrimidine has a molecular weight of 251.91 . The InChI key is IRPNRIMHCGWJMZ-UHFFFAOYSA-N . Unfortunately, specific physical properties like melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

  • Amination Reactions : 2,5-Dibromo-4-methylpyrimidine is involved in amination reactions, leading to the formation of various aminopyrimidines, which are important in pharmaceutical synthesis (Streef & Hertog, 2010).

  • Precursor in Pharmaceutical and Explosive Industries : As a precursor, 2,5-Dibromo-4-methylpyrimidine plays a role in the synthesis of compounds used in high explosives and medicinal products. This underscores its significance in process chemistry (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

  • Intermediate in Synthetic Anticancer Drugs : It serves as an intermediate in the synthesis of dasatinib, a synthetic anticancer drug, showcasing its importance in drug development (Guo Lei-ming, 2012).

  • Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives : Utilized in the synthesis of thiazolo[4,5‐d]pyrimidine derivatives, it demonstrates its versatility in the creation of novel heterocyclic compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006).

  • Metal-complexing Molecular Rods : It's instrumental in synthesizing metal-complexing molecular rods, indicating its utility in material science and nanotechnology (Schwab, Fleischer, & Michl, 2002).

  • Crystalline Structure Analysis : The study of its crystalline modifications provides insights into the structural dynamics of pyrimidine derivatives, which is valuable for material science and crystallography (Zhukhlistova & Tishchenko, 2001).

  • One-Pot Nitrodebromination and Methyl Bi-functionalization : Showcasing a unique transformation in pyrimidine chemistry, it contributes to the development of novel synthetic methodologies (Mousavi, Heravi, & Tajabadi, 2020).

properties

IUPAC Name

2,5-dibromo-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPNRIMHCGWJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735047
Record name 2,5-Dibromo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-4-methylpyrimidine

CAS RN

171408-73-4
Record name 2,5-Dibromo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isoamylnitrite (21 ml) was added to a stirred suspension of 5-bromo-4-methyl-2-pyrimidinamine (1.75 g) in bromoform (30 ml) and the mixture heated at 85° C. for 4 h. After cooling, isohexane (300 ml) was added and the solution passed through a pad of silica-gel. The silica was washed with petrol (1000 ml), dichloromethane (200 ml) then the product eluted with ethylacetate. The ethylacetate layer was evaporated under reduced pressure and the residue purified by chromatography on silica eluting with 5% diethylether/isohexane, yield 0.9 g
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
R Mercado - 2018 - search.proquest.com
In this thesis, I investigate nanoporous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) for various gas adsorption applications using a …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.